Eob-dtpa

Description

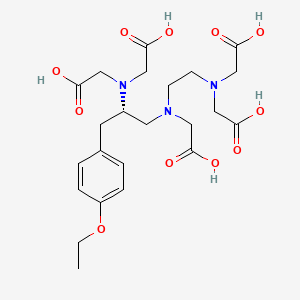

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXEJNYXXLRQQ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166471 | |

| Record name | Caloxetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158599-72-5 | |

| Record name | N-[(2S)-2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158599-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-((2S)-2-(bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)-N-[2-[bis(carboxymethyl)amino)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caloxetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxymethyl)-3,6,9-triazaundecandisäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((2S)-2-(BIS(CARBOXYMETHYL)AMINO)-3-(4-ETHOXYPHENYL)PROPYL)-N-(2-(BIS(CARBOXYMETHYL)AMINO)ETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385H9E7854 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Gadoxetate Disodium (Eob-dtpa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoxetate disodium (B8443419), also known as Gd-EOB-DTPA (marketed as Primovist® in Europe and Eovist® in the USA), is a gadolinium-based contrast agent (GBCA) specifically designed for liver magnetic resonance imaging (MRI).[1][2] Its unique chemical structure, featuring a lipophilic ethoxybenzyl (EOB) group, facilitates its uptake by hepatocytes, enabling both dynamic and hepatobiliary phase imaging for the detection and characterization of focal liver lesions.[3][4] This technical guide provides a comprehensive overview of the synthesis of gadoxetate disodium and its key chemical properties, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Physicochemical Properties

Gadoxetate disodium is the disodium salt of the gadolinium (Gd³⁺) complex of (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid (EOB-DTPA).[5] The presence of the paramagnetic Gd³⁺ ion is responsible for its contrast-enhancing properties in MRI.[6]

Chemical Structure

The molecular structure of gadoxetate disodium consists of a central gadolinium ion chelated by the octadentate ligand this compound. The ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA) with an ethoxybenzyl group attached to the carbon backbone, which imparts the molecule's liver-specific properties.[4]

Physicochemical Data

A summary of the key physicochemical properties of gadoxetate disodium is presented in Table 1.

Table 1: Physicochemical Properties of Gadoxetate Disodium

| Property | Value | References |

| Chemical Formula | C₂₃H₂₈GdN₃Na₂O₁₁ | [7] |

| Molecular Weight | 725.72 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow aqueous solution | [5][8] |

| pH of Solution | 6.8 - 8.0 | [5][8] |

| Osmolality at 37°C | 0.688 Osm/kg H₂O | [5][8] |

| Viscosity at 37°C | 1.19 cP | [5][8] |

| Density at 37°C | 1.088 g/mL | [5][8] |

| Partition Coefficient (n-octanol/water) | ~0.011 (at pH 7.6) | [9] |

| Thermodynamic Stability Constant (log K) | 23.46 | [5][10] |

| T1 Relaxivity in Plasma (1.5 T, 37°C) | ~8.7 L/mmol·s | [5][11] |

| T1 Relaxivity in Liver Tissue (0.47 T) | 16.6 L/mmol·s | [11] |

| Plasma Protein Binding | <10% | [5] |

Synthesis of Gadoxetate Disodium

The synthesis of gadoxetate disodium is a multi-step process that involves the preparation of the this compound ligand followed by complexation with a gadolinium salt. Several synthetic routes have been described in the scientific literature and patent documents. A generalized workflow is presented below, followed by more detailed experimental protocols where available.

Generalized Synthesis Workflow

The synthesis generally proceeds through the following key stages:

-

Preparation of a Chiral Precursor: The synthesis often starts from a chiral amino acid, such as L-tyrosine, to establish the desired stereochemistry of the final molecule.[12]

-

Introduction of the Diethylenetriamine (B155796) Backbone: The diethylenetriamine moiety is constructed and coupled to the chiral precursor.

-

Alkylation of Amine Groups: The amine groups of the diethylenetriamine backbone are alkylated with a protected form of acetic acid (e.g., tert-butyl bromoacetate) to introduce the carboxylate arms of the chelating agent.[13]

-

Deprotection: The protecting groups on the carboxylate moieties are removed.[13]

-

Gadolinium Complexation: The this compound ligand is reacted with a gadolinium salt, typically gadolinium(III) oxide, to form the final gadoxetate complex.[12]

-

Purification: The final product is purified, often using techniques such as crystallization or high-performance liquid chromatography (HPLC).[12]

Experimental Protocols

The following sections provide more detailed experimental procedures based on available literature.

One patented method describes the synthesis of the intermediate (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid from S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine.[1]

-

Reaction: S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine (1 kg, 4.21 mol) is dissolved in water. Sodium hydroxide (B78521) (1 kg) is added, followed by sodium chloroacetate (B1199739) (2.94 kg, 25.3 mol). The mixture is heated to reflux for 30 hours.[1]

-

Work-up: After cooling to room temperature, the pH is adjusted to 2-3 with concentrated hydrochloric acid. The resulting precipitate is filtered and dried to yield the product.[1]

-

Yield and Purity: This method reports a yield of 75.1% with a purity of 98.2%.[1]

Another patent describes the hydrolysis of a protected intermediate to yield the this compound ligand.

-

Reaction: 3,6,9-triaza-3,6,9-tris-(tert-butoxy-carbonylmethyl)-4-(4-ethoxybenzyl)-undecanedioic acid-di-tert-butyl ester is hydrolyzed in an aqueous alkali metal hydroxide solution.[14]

-

Work-up: The solution is concentrated, the residue is dissolved in water, and the resulting solution is acidified. The precipitate is then filtered.[14]

A general procedure for the complexation of the this compound ligand with gadolinium is as follows:

-

Reaction: The this compound ligand is suspended in water, and the pH is adjusted to 3.0-3.2 using an acid resin. The resin is removed, and gadolinium(III) oxide is added to the reaction mixture. The mixture is heated at 85-90°C for 4-5 hours.[5]

-

Work-up and Purification: The solution is filtered, and the pH is adjusted to 6.5-7.0 with a base. The solution is then treated with activated carbon at 40-45°C and filtered. The final product can be obtained by crystallization or lyophilization.[5][14]

While specific HPLC purification protocols for gadoxetate disodium are not extensively detailed in the provided search results, general principles of reversed-phase HPLC for purifying polar, metal-containing compounds would apply. A typical protocol would involve:

-

Column: A C18 reversed-phase column is commonly used for the purification of polar molecules.[8]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[8]

-

Detection: UV detection is a standard method for monitoring the elution of the product.[11]

Chemical Properties and Experimental Determination

Stability

The thermodynamic stability of the gadolinium complex is a critical parameter for its safety, as it minimizes the release of toxic free Gd³⁺ ions in vivo. The thermodynamic stability constant (log K) for gadoxetate disodium is reported to be 23.46, indicating a highly stable complex.[5][10]

-

Experimental Determination: Stability constants are typically determined by potentiometric titration. This involves titrating a solution of the ligand and the metal ion with a standard base and monitoring the pH. The data is then analyzed using computer programs to calculate the stability constants.

Relaxivity

Relaxivity is a measure of a contrast agent's ability to enhance the relaxation rates of water protons, which is the basis for its contrast-enhancing effect in MRI. The T1 relaxivity of gadoxetate disodium is approximately 8.7 L/mmol·s in plasma and 16.6 L/mmol·s in liver tissue.[5][11]

-

Experimental Determination: Relaxivity is measured by determining the T1 relaxation times of solutions containing varying concentrations of the contrast agent. The T1 values can be measured using an NMR spectrometer or an MRI scanner with appropriate pulse sequences (e.g., inversion recovery).[3][15] The relaxivity is then calculated from the slope of the plot of 1/T1 versus the concentration of the contrast agent.

Lipophilicity

The lipophilicity of gadoxetate disodium, imparted by the ethoxybenzyl group, is crucial for its hepatocyte-specific uptake. The partition coefficient between n-octanol and water (log P) is a common measure of lipophilicity. For gadoxetate disodium, the partition coefficient is approximately 0.011 at pH 7.6, indicating a relatively hydrophilic character overall, which is necessary for its solubility in blood, but with sufficient lipophilicity for transporter-mediated uptake.[9]

-

Experimental Determination: The partition coefficient can be determined using the shake-flask method. This involves dissolving the compound in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the compound in each phase.[16][17]

Mechanism of Action: Hepatocyte Uptake and Biliary Excretion

The unique diagnostic utility of gadoxetate disodium stems from its biphasic distribution. Initially, it distributes in the extracellular space, allowing for dynamic vascular imaging. Subsequently, it is actively transported into hepatocytes, leading to enhancement of the liver parenchyma in the hepatobiliary phase.[1][4]

This hepatocyte-specific uptake is mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes.[1][4] Following uptake, gadoxetate disodium is excreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2).[4] Approximately 50% of the injected dose is eliminated via the hepatobiliary route, with the remainder being excreted by the kidneys.[2]

Conclusion

Gadoxetate disodium is a sophisticated MRI contrast agent with a unique chemical design that enables liver-specific imaging. Its synthesis involves a multi-step process to create the this compound ligand, which is then complexed with gadolinium. The key chemical properties of high stability, appropriate relaxivity, and balanced hydrophilic-lipophilic character are essential for its safety and efficacy. A thorough understanding of these aspects, from synthesis to its mechanism of action at the molecular level, is crucial for its effective use in clinical practice and for the development of future generations of targeted contrast agents.

References

- 1. CN104761461A - Preparation method of novel gadoxetate disodium intermediate - Google Patents [patents.google.com]

- 2. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Quantitative evaluation of Gd-EOB-DTPA uptake in phantom study for liver MRI] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dilution method of gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA)-enhanced magnetic resonance imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3464237B1 - Novel process for the preparation of gadolinium complex of (4s)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9- triazaundecanedioic acid disodium (gadoxetate disodium) - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. NMR and chiroptical examination of the diastereoisomers of (S)-Eu-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations on the Ga(III) Complex of this compound and Its 68Ga Radiolabeled Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peritumoral Dilation Radiomics of Gadoxetate Disodium-Enhanced MRI Excellently Predicts Early Recurrence of Hepatocellular Carcinoma without Macrovascular Invasion After Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MRI-based estimation of liver function: Gd-EOB-DTPA-enhanced T1 relaxometry of 3T vs. the MELD score - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2017208258A1 - Novel process for the preparation of gadolinium complex of (4s)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9- triazaundecanedioic acid disodium (gadoxetate disodium) - Google Patents [patents.google.com]

- 13. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DE102010023890A1 - Preparing crystalline 3,6,9-triaza-3,6,9-tris(carboxymethyl)-4-(ethoxybenzyl)-undecanedioic acid comprises hydrolyzing 3,6,9-triaza-3,6,9-tris(tert-butoxy-carbonylmethyl)-4-(ethoxybenzyl)-undecanedioic acid-ditert-butylester and acidifying - Google Patents [patents.google.com]

- 15. Gd-EOB-DTPA-enhanced MR relaxometry for the detection and staging of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to the Molecular Structure and Function of Gd-EOB-DTPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA), also known as gadoxetate disodium, is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. Its unique chemical structure confers a dual mechanism of action, combining the properties of a conventional extracellular fluid agent with those of a hepatocyte-specific agent. This dual functionality provides comprehensive information on both the vascularity and function of liver tissue and lesions. This technical guide provides a detailed overview of the molecular structure, mechanism of action, pharmacokinetic properties, and key experimental protocols related to Gd-EOB-DTPA.

Molecular Structure

Gd-EOB-DTPA is a paramagnetic complex formed by the chelation of a gadolinium ion (Gd³⁺) with the ligand ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA).[1] The core of the molecule is the well-established chelating agent diethylenetriaminepentaacetic acid (DTPA), which securely binds the gadolinium ion to prevent its toxic free form from being released into the body.[2] The key structural modification that imparts its liver-specific properties is the addition of a lipophilic ethoxybenzyl (EOB) group to the DTPA backbone.[1]

| Identifier | Value |

| IUPAC Name | Gadolinium(III) 2-({2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}[2-(bis(carboxymethyl)amino)ethyl]amino)acetate |

| Chemical Formula | C₂₃H₃₀GdN₃O₁₁ |

| Molecular Weight | 725.7 g/mol |

| Synonyms | Gadoxetate disodium, Gadoxetic acid, Eovist®, Primovist® |

Function and Mechanism of Action

The paramagnetic nature of the gadolinium ion is central to the function of Gd-EOB-DTPA as an MRI contrast agent. Gadolinium has seven unpaired electrons, which creates a large magnetic moment. When placed in a strong magnetic field, such as that of an MRI scanner, the gadolinium ion significantly shortens the T1 relaxation time of adjacent water protons. This results in a brighter signal on T1-weighted images, thereby enhancing the contrast between tissues with different concentrations of the agent.[2]

The uniqueness of Gd-EOB-DTPA lies in its dual-phase enhancement pattern, a direct consequence of its molecular structure:

-

Dynamic (Vascular) Phase: Immediately following intravenous injection, Gd-EOB-DTPA distributes within the extracellular fluid space, much like conventional non-specific GBCAs. This allows for the assessment of tissue vascularity and perfusion during the arterial, portal venous, and transitional phases of imaging. This phase is crucial for characterizing the vascular patterns of liver lesions.

-

Hepatobiliary Phase: The lipophilic ethoxybenzyl moiety facilitates the recognition and uptake of Gd-EOB-DTPA by hepatocytes. This uptake is primarily mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3 located on the sinusoidal membrane of hepatocytes.[3] Following uptake, Gd-EOB-DTPA is excreted into the biliary canaliculi via the multidrug resistance-associated protein 2 (MRP2).[3] This hepatocyte-specific uptake leads to a sustained enhancement of normal liver parenchyma in the hepatobiliary phase, typically 20 minutes post-injection.[4] Lesions that lack functional hepatocytes, such as metastases and most hepatocellular carcinomas (HCCs), do not accumulate the contrast agent and thus appear as hypointense (dark) areas against the bright background of the enhanced liver.[4]

Signaling Pathway of Hepatocellular Uptake and Excretion

Caption: Hepatocellular transport of Gd-EOB-DTPA.

Quantitative Data

The following tables summarize key quantitative data for Gd-EOB-DTPA.

Table 1: Physicochemical and Relaxivity Properties

| Property | Value | Reference |

| T1 Relaxivity (1.5 T, 37 °C) | ||

| In Plasma | 6.9 L mmol⁻¹s⁻¹ | [5] |

| Plasma Protein Binding | ~10% | [5] |

| Osmolality (0.25 mmol/L) | 688 mOsm/kg | [1] |

Table 2: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Recommended Dose | 0.025 mmol/kg | [6] |

| Elimination Half-life | ~1.0 hour | [7] |

| Route of Excretion | ~50% Renal, ~50% Biliary | [4][5] |

Experimental Protocols

This section details methodologies for key experiments involving Gd-EOB-DTPA.

Synthesis of Gd-EOB-DTPA

A common synthetic route for Gd-EOB-DTPA involves a multi-step process:

-

Synthesis of the this compound Ligand: This is typically achieved by starting with a protected amino acid, such as Nα-benzyloxy-carbonyl-L-tyrosine methyl ester. Through a series of chemical modifications, including reduction and alkylation, the diethylenetriamine (B155796) backbone with the ethoxybenzyl group and carboxymethyl arms is constructed.[8]

-

Complexation with Gadolinium: The synthesized this compound ligand is dissolved in water. Gadolinium(III) oxide (Gd₂O₃) is added to the solution, and the mixture is heated (e.g., at 80°C for 1 hour) to facilitate the complexation of the Gd³⁺ ion by the ligand.[8]

-

Purification and Isolation: The resulting solution is filtered to remove any unreacted gadolinium oxide. The pH is adjusted to neutral (pH 7.0) using sodium hydroxide. The final product, Gd-EOB-DTPA, is precipitated from an ethanol/water mixture and can be further purified by high-performance liquid chromatography (HPLC).[8]

In Vitro Cellular Uptake Assay

This protocol is designed to quantify the uptake of Gd-EOB-DTPA in cultured hepatocytes.

-

Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG) in 24-well plates and culture until they form a confluent monolayer.

-

Incubation with Gd-EOB-DTPA: Prepare solutions of Gd-EOB-DTPA in cell culture medium at various concentrations. Remove the existing medium from the cells and add the Gd-EOB-DTPA-containing medium. Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Gadolinium Quantification: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound Gd-EOB-DTPA. Lyse the cells using a suitable lysis buffer.

-

Analysis: Determine the intracellular gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS). The uptake can be expressed as the amount of gadolinium per milligram of cellular protein.

Experimental Workflow for In Vivo MRI in an Animal Model

Caption: Workflow for a typical preclinical in vivo MRI study.

In Vivo MRI Protocol in a Rodent Model of Liver Cancer

This protocol outlines the procedure for evaluating the efficacy of Gd-EOB-DTPA in a rodent model with induced liver tumors.

-

Animal Model: Utilize a suitable rodent model with orthotopically implanted or chemically induced liver tumors (e.g., VX2 tumors in rabbits or N1-S1 tumors in rats).

-

Animal Preparation: Anesthetize the animal and place it in a prone position within the MRI scanner. A tail vein catheter should be placed for contrast agent administration.

-

Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted images of the liver to serve as a baseline.

-

Contrast Administration: Administer a bolus injection of Gd-EOB-DTPA (typically 0.025 mmol/kg) via the tail vein catheter, followed by a saline flush.[9]

-

Dynamic Phase Imaging: Immediately after injection, acquire a series of T1-weighted images at rapid temporal resolution to capture the arterial, portal venous, and transitional phases of contrast enhancement.

-

Hepatobiliary Phase Imaging: At 20 minutes post-injection, acquire high-resolution T1-weighted images to visualize the hepatobiliary phase enhancement.

-

Image Analysis: Measure the signal intensity of the tumor and the surrounding liver parenchyma in both pre- and post-contrast images. Calculate the contrast-to-noise ratio (CNR) and the percentage of signal enhancement to quantify the effect of the contrast agent.

Conclusion

Gd-EOB-DTPA represents a significant advancement in liver imaging. Its unique molecular structure, which combines a stable gadolinium chelate with a hepatocyte-targeting moiety, provides a powerful tool for the comprehensive evaluation of liver diseases. The ability to assess both hemodynamics and hepatocellular function in a single examination makes it an invaluable agent for the detection and characterization of focal liver lesions, particularly in the context of oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this important diagnostic tool in preclinical and clinical research.

References

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. researchgate.net [researchgate.net]

- 3. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gadoxetate Disodium for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mri-q.com [mri-q.com]

- 7. Phase I clinical evaluation of Gd-EOB-DTPA as a hepatobiliary MR contrast agent: safety, pharmacokinetics, and MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Diffusion-Weighted and Gd-EOB-DTPA–Contrast-Enhanced Magnetic Resonance Imaging for Characterization of Tumor Necrosis in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Cellular Transport: A Technical Guide to Eob-dtpa Hepatocyte Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA), a cornerstone in liver magnetic resonance imaging (MRI), provides invaluable diagnostic information based on its unique hepatocellular uptake and excretion properties. Understanding the precise molecular mechanisms governing its journey into and out of hepatocytes is paramount for interpreting imaging findings, advancing diagnostic capabilities, and informing drug development. This in-depth technical guide elucidates the core mechanisms of EOB-DTPA hepatocyte uptake, detailing the involved transporters, regulatory signaling pathways, and the experimental methodologies used to unravel these processes.

Core Mechanism: A Transporter-Mediated Pathway

The uptake of this compound into hepatocytes is not a passive process but rather a finely orchestrated event mediated by specific protein transporters located on the sinusoidal membrane (the hepatocyte surface facing the blood). The subsequent excretion into bile or efflux back into the bloodstream is also tightly controlled by another set of transporters on the canalicular and sinusoidal membranes, respectively.

Sinusoidal Uptake: The Gateway into the Hepatocyte

The primary drivers of this compound uptake from the blood into the hepatocytes are members of the Organic Anion Transporting Polypeptide (OATP) family. Specifically, OATP1B1 and OATP1B3 are the major contributors to this process.[1] To a lesser extent, the Na+-taurocholate cotransporting polypeptide (NTCP) also participates in the uptake of this compound.[1] The lipophilic ethoxybenzyl group of the this compound molecule is crucial for its recognition and transport by these OATPs.

Intracellular Transit and Efflux: Directing the Flow

Once inside the hepatocyte, this compound is either transported into the bile for elimination or shuttled back into the sinusoidal blood. This directional flow is governed by members of the Multidrug Resistance-Associated Protein (MRP) family.

-

Canalicular Efflux: MRP2 is the key transporter located on the canalicular membrane (the side of the hepatocyte that forms the bile canaliculus) and is responsible for the ATP-dependent excretion of this compound into the bile.

-

Sinusoidal Efflux: MRP3 , located on the sinusoidal membrane, mediates the transport of this compound back into the bloodstream.

This dynamic interplay between uptake and efflux transporters determines the net accumulation of this compound within the hepatocytes, which is the basis for the signal enhancement observed in the hepatobiliary phase of MRI.

Quantitative Insights into this compound Transport

The efficiency of this compound transport by the different transporters has been quantified in various in vitro systems. These kinetic parameters are crucial for building pharmacokinetic models and understanding the impact of genetic variations or drug-drug interactions.

| Transporter | Substrate | K_m_ (mM) | V_max_ (pmol/mg x min) | Experimental System |

| OATP1B1 | Gd-EOB-DTPA | 0.7 | 10.5 | Transfected HEK293 cells |

| OATP1B3 | Gd-EOB-DTPA | 4.1 | 22.7 | Transfected HEK293 cells |

| NTCP | Gd-EOB-DTPA | 0.04 | 1.4 | Transfected HEK293 cells |

Table 1: Kinetic parameters of Gd-EOB-DTPA uptake by sinusoidal transporters. Data sourced from transfected HEK293 cell studies.[1]

The relative protein expression levels of these transporters in the human liver also provide insight into their respective contributions to this compound disposition.

| Transporter | Mean Protein Abundance (fmol/µg protein) in Human Liver Tissue |

| OATP1B1 | 5.9 ± 8.3 |

| OATP1B3 | ~2.5 (estimated relative to OATP1B1) |

| OATP2B1 | ~2.5 (estimated relative to OATP1B1) |

Table 2: Mean protein abundance of OATP transporters in human liver tissue. Note: Data for OATP1B3 and OATP2B1 are estimated relative to OATP1B1 based on multiple studies.

Signaling Pathways Regulating Transporter Function

The expression and activity of the transporters involved in this compound hepatocyte uptake are not static but are regulated by complex signaling pathways. This regulation can occur at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation of OATP1B1 and OATP1B3

The expression of the SLCO1B1 and SLCO1B3 genes, which encode for OATP1B1 and OATP1B3 respectively, is controlled by liver-enriched transcription factors. Hepatocyte nuclear factor 1 alpha (HNF1α) and Hepatocyte nuclear factor 4 alpha (HNF4α) are key regulators that bind to the promoter regions of these genes and drive their transcription.[2][3][4][5]

Post-Translational Modification of OATPs

Following translation, OATP transporters undergo post-translational modifications, such as glycosylation and phosphorylation, which are critical for their proper folding, trafficking to the plasma membrane, and function.[6][7] Ubiquitination, the attachment of ubiquitin, can mark the transporters for degradation.

Regulation of MRP2 by Calcium Signaling

The trafficking and insertion of MRP2 into the canalicular membrane are dynamic processes influenced by intracellular signaling cascades. Calcium (Ca2+) signaling , particularly mediated by the inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R2) , plays a crucial role in enhancing the exocytosis of MRP2-containing vesicles to the canalicular membrane, thereby increasing biliary excretion capacity.[7][8][9][10][11][12][13][14]

Regulation of MRP3 by the TNF-α/JNK Pathway

In cholestatic conditions, where bile flow is impaired, the expression of the sinusoidal efflux transporter MRP3 is often upregulated as a compensatory mechanism. This upregulation is mediated, in part, by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) . TNF-α activates the c-Jun N-terminal kinase (JNK) signaling pathway , which in turn leads to increased transcription of the ABCC3 gene (encoding MRP3).[6][8][10][15][16]

Experimental Protocols for Studying this compound Uptake

A variety of in vitro and in vivo experimental models are employed to investigate the mechanisms of this compound hepatocyte uptake.

In Vitro Uptake Assays in Transfected Cell Lines

Transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress a single transporter (e.g., OATP1B1 or OATP1B3), are a fundamental tool for characterizing the kinetics and specificity of this compound transport.

References

- 1. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Hepatocyte Nuclear Factors 1a and 4a (Hnf1a and Hnf4a) in the Specification and Transcriptional Regulation of the Kidney Proximal Tubule [escholarship.org]

- 4. Molecular mechanism of HNF-1A–mediated HNF4A gene regulation and promoter-driven HNF4A-MODY diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HNF4A and HNF1A exhibit tissue specific target gene regulation in pancreatic beta cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated hepatic multidrug resistance-associated protein 3/ATP-binding cassette subfamily C 3 expression in human obstructive cholestasis is mediated through tumor necrosis factor alpha and c-Jun NH2-terminal kinase/stress-activated protein kinase-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Multidrug Resistance-Associated Protein 2 by Calcium Signaling in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated Hepatic MRP3/ABCC3 Expression in Human Obstructive Cholestasis Is Mediated through TNFα and JNK/SAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of multidrug resistance-associated protein 2 by calcium signaling in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dynamic Contrast-Enhanced Magnetic Resonance Imaging with Gd-EOB-DTPA for the Evaluation of Liver Fibrosis Induced by Carbon Tetrachloride in Rats | PLOS One [journals.plos.org]

- 12. Frontiers | Multiple roles and regulatory mechanisms of the transcription factor HNF4 in the intestine [frontiersin.org]

- 13. Calcineurin-NFATc regulates type 2 inositol 1,4,5-trisphosphate receptor (InsP3R2) expression during cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium transport across the inner mitochondrial membrane: molecular mechanisms and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumor necrosis factor α upregulates the bile acid efflux transporter OATP3A1 via multiple signaling pathways in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

The Intricate Dance of Eob-dtpa and Organic Anion Transporting Polypeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast agent, has revolutionized the detection and characterization of focal liver lesions. Its efficacy hinges on a sophisticated interplay with organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which facilitate its uptake into hepatocytes. This technical guide delves into the core of this interaction, providing a comprehensive overview of the transport mechanism, quantitative kinetics, and the experimental methodologies used to elucidate this crucial biological process.

The Hepatic Uptake of Eob-dtpa: A Transporter-Mediated Process

This compound, marketed as Eovist® in the USA and Primovist® elsewhere, is a gadolinium-based contrast agent with a unique dual-phase imaging capability. Following intravenous administration, it initially distributes in the extracellular space, allowing for dynamic vascular imaging. Subsequently, it is actively transported into hepatocytes, leading to enhancement of the liver parenchyma in the hepatobiliary phase. This selective uptake is a key feature that distinguishes it from conventional extracellular contrast agents.[1][2]

The primary mediators of this hepatic uptake are members of the OATP family of transporters, which are located on the sinusoidal (basolateral) membrane of hepatocytes.[2][3] Specifically, OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) have been identified as the main transporters responsible for the influx of this compound into liver cells.[1][2][4] The expression and function of these transporters are critical, as altered expression in diseased tissue, such as hepatocellular carcinoma (HCC), can lead to reduced this compound uptake and a characteristic hypointense appearance on hepatobiliary phase MRI.[5][6]

In addition to OATP1B1 and OATP1B3, the Na+/taurocholate cotransporting polypeptide (NTCP) has also been shown to be a substrate for this compound.[4][7] Following uptake, this compound is excreted into the bile canaliculi, a process mediated by multidrug resistance-associated proteins (MRPs), primarily MRP2, located on the canalicular membrane.[8] A portion of the agent can also be transported back into the sinusoidal blood by MRP3.[8]

Quantitative Data: Transport Kinetics and Inhibition

The interaction between this compound and OATPs has been quantified through various in vitro studies. The following tables summarize the key kinetic and inhibition parameters.

Table 1: Michaelis-Menten Kinetics of this compound Transport by OATPs

| Transporter | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Cell System | Reference |

| OATP1B1 | 0.7 mM | 10.5 pmol/mg x min | HEK293 | [4][7] |

| OATP1B3 | 4.1 mM | 22.7 pmol/mg x min | HEK293 | [4][7] |

| NTCP | 0.04 mM | 1.4 pmol/mg x min | HEK293 | [4][7] |

Table 2: Inhibition of OATP-Mediated Transport by this compound

| Transporter | Inhibitor | Substrate | IC50 | Cell System | Reference |

| OATP1B1 | Gd-EOB-DTPA | Bromosulfophthalein (BSP) | 0.6 mM | HEK293 | [4][7] |

| OATP1B3 | Gd-EOB-DTPA | Bromosulfophthalein (BSP) | 0.4 mM | HEK293 | [4][7] |

Experimental Protocols: Unraveling the Interaction

The characterization of this compound as an OATP substrate has been largely achieved through in vitro transport assays using stably transfected cell lines. Human embryonic kidney (HEK) 293 cells are a common choice as they do not endogenously express the hepatic OATPs of interest.

General Protocol for OATP-Mediated Uptake Assay

This protocol outlines the typical steps involved in assessing the transport of a compound, such as this compound, by a specific OATP transporter expressed in a mammalian cell line.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

- Cells are stably transfected with a plasmid vector containing the cDNA for the human OATP of interest (e.g., OATP1B1, OATP1B3) or an empty vector as a control.

- Stable transfectants are selected and maintained under antibiotic pressure.

2. Protein Expression Verification:

- Expression of the OATP protein in the transfected cell lines is confirmed using methods such as Western blotting or immunofluorescence microscopy.[7]

3. Uptake Experiment:

- Cells are seeded into multi-well plates and allowed to reach confluence.

- Prior to the experiment, cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

- The uptake is initiated by adding the uptake buffer containing the radiolabeled or fluorescently tagged substrate (or this compound, which can be quantified by mass spectrometry) at various concentrations.

- The incubation is carried out for a specific time at 37°C.

- To stop the uptake, the substrate solution is rapidly removed, and the cells are washed multiple times with ice-cold uptake buffer.

4. Cell Lysis and Quantification:

- Cells are lysed using a suitable lysis buffer (e.g., containing a detergent like Triton X-100).

- The intracellular concentration of the substrate is determined. For this compound, quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

5. Data Analysis:

- The uptake in mock-transfected cells (vector control) is subtracted from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.

- Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.

Inhibition Assay Protocol

To determine the inhibitory potential of a compound on OATP-mediated transport, a similar protocol is followed with the addition of the inhibitor.

1. Experimental Setup:

- The experiment is set up as described for the uptake assay.

- A fixed concentration of a known OATP substrate (e.g., bromosulfophthalein) is used.

2. Inhibition:

- The uptake of the substrate is measured in the presence of various concentrations of the inhibitor (e.g., this compound).

- The inhibitor is typically pre-incubated with the cells for a short period before the addition of the substrate.

3. Data Analysis:

- The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).

- The IC50 value (the concentration of inhibitor that causes 50% inhibition of substrate transport) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key transport pathways and experimental workflows.

References

- 1. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]

- 2. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uptake and efflux transporters for conjugates in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of OATP1B3 determines uptake of Gd-EOB-DTPA in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. unige.ch [unige.ch]

Pharmacokinetics of Gadoxetic Acid in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of gadoxetic acid (Gd-EOB-DTPA), a hepatocyte-specific MRI contrast agent, in various preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of gadoxetic acid in these models is crucial for the non-clinical safety assessment and for predicting its behavior in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes critical pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gadoxetic acid in rats, dogs, and monkeys after intravenous administration. These values have been compiled from various preclinical studies and provide a comparative overview of the agent's disposition across different species.

Table 1: Pharmacokinetic Parameters of Gadoxetic Acid in Male Rats

| Dose (mmol/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Biliary Excretion (%) | Reference |

| 0.05 | - | - | - | - | 44.5 ± 4.87 | 80.3 ± 3.92 (at 3h) | [1] |

| 0.1 | - | - | - | - | - | 68.9 ± 4.28 (at 3h) | [1] |

| 0.2 | - | - | - | - | - | 63.4 ± 3.83 (at 3h) | [1] |

| 0.5 | - | - | - | - | 24.8 ± 2.84 | 53.1 ± 3.15 (at 3h) | [1] |

Note: Data for Cmax, AUC, t½, and Vd were not consistently reported in the reviewed literature for rats in standard pharmacokinetic tables. The clearance and biliary excretion data highlight a dose-dependent saturation of the hepatic uptake and/or biliary excretion mechanisms.

Table 2: Pharmacokinetic Parameters of Gadoxetic Acid in Dogs

| Dose (mmol/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Fecal Excretion (%) | Reference |

| 0.2 | - | - | 1.86 ± 0.20 | 0.55 ± 0.03 | 2.72 ± 0.18 | 36.8 ± 8.5 (at 6 days) | [1] |

| 0.5 | - | - | 3.12 ± 0.78 | 0.38 ± 0.05 | 2.13 ± 0.16 | 27.1 ± 8.1 (at 6 days) | [1] |

Note: Fecal excretion is used as a surrogate for biliary excretion over a prolonged period.

Table 3: Pharmacokinetic Parameters of Gadoxetic Acid in Monkeys

| Dose (mmol/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Reference |

| 0.025 | - | - | - | - | - | [1] |

Note: Specific pharmacokinetic parameter values for monkeys were not available in the provided search results, though studies have been conducted.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic studies. The following sections outline typical experimental protocols for in vivo and in vitro assessments of gadoxetic acid.

In Vivo Pharmacokinetic Studies

A typical preclinical pharmacokinetic study of gadoxetic acid involves intravenous administration to the animal model, followed by serial collection of biological samples.

Animal Models:

-

Rats: Male Wistar or Sprague-Dawley rats are commonly used.[1][2][3]

-

Dogs: Beagle dogs are a frequently used non-rodent species.

-

Monkeys: Cynomolgus monkeys are often used as a non-human primate model.[4]

Dosing and Administration:

-

Gadoxetic acid is administered as a single intravenous (IV) bolus injection.[5][6]

-

The dose volume is typically low to avoid hemodynamic effects.

-

The formulation is a sterile, aqueous solution.

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points. Common collection sites in rats include the tail vein or jugular vein.[7] For larger animals like dogs and monkeys, cephalic or saphenous veins are used. Blood is processed to plasma or serum and stored frozen until analysis.

-

Bile (for biliary excretion): In rats, the common bile duct is cannulated to allow for direct collection of bile.[1][2][8] This procedure is crucial for determining the extent of hepatobiliary clearance. Animals are often housed in metabolic cages post-surgery to allow for free movement and continuous sample collection.[1][2][8]

-

Urine and Feces (for mass balance): Animals are housed in metabolic cages that separate urine and feces.[9][10][11] This allows for the quantification of gadoxetic acid and its potential metabolites excreted via renal and fecal routes over an extended period.

Analytical Methods

Accurate quantification of gadoxetic acid in biological matrices is critical for pharmacokinetic analysis.

-

Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of gadoxetic acid in plasma, bile, and urine.[12][13][14]

-

Sample Preparation: Protein precipitation is a common method for extracting gadoxetic acid from plasma samples.[13] Solid-phase extraction may also be used for cleaner samples.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

In Vitro Hepatocyte Uptake Assays

In vitro studies using hepatocytes are instrumental in elucidating the mechanisms of hepatic uptake and efflux of gadoxetic acid.

-

Hepatocytes: Cryopreserved or freshly isolated hepatocytes from rats, dogs, monkeys, and humans are used.[15][16][17]

-

Assay Principle: Hepatocytes are incubated with gadoxetic acid at 37°C (to measure active and passive transport) and at 4°C (to measure passive diffusion).[15][18] The difference between the uptake at these two temperatures represents the active transport component.

-

Procedure:

-

Hepatocytes are seeded in plates and allowed to attach.[17]

-

The cells are incubated with a known concentration of gadoxetic acid for various time points.

-

The incubation is stopped, and the cells are washed to remove extracellular compound.

-

The intracellular concentration of gadoxetic acid is determined by LC-MS/MS.

-

-

Transporter Inhibition: To identify the specific transporters involved (e.g., OATPs, MRPs), the assay can be performed in the presence of known inhibitors of these transporters.[19][20][21]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways involved in the hepatic disposition of gadoxetic acid.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: Experimental workflow for a preclinical pharmacokinetic study of gadoxetic acid.

Hepatic Uptake and Biliary Excretion of Gadoxetic Acid

Caption: Hepatic transport of gadoxetic acid via OATP and MRP transporters.

References

- 1. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of In Vivo Imaging and Physiologically-Based Kinetic Modelling to Predict Hepatic Transporter Mediated Drug–Drug Interactions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. animalab.eu [animalab.eu]

- 10. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tecniplast.it [tecniplast.it]

- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 13. Liquid Chromatography/Tandem Mass Spectrometry-Based Simultaneous Analysis of 32 Bile Acids in Plasma and Conventional Biomarker-Integrated Diagnostic Screening Model Development for Hepatocellular Carcinoma | MDPI [mdpi.com]

- 14. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. veritastk.co.jp [veritastk.co.jp]

- 16. Hepatic Uptake Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

- 18. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. bioivt.com [bioivt.com]

- 20. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioivt.com [bioivt.com]

An In-Depth Technical Guide to Gadoxetate Disodium (Eob-dtpa): Relaxivity and Contrast Enhancement Theory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoxetate disodium (B8443419) (Gd-EOB-DTPA), known commercially as Eovist® or Primovist®, is a gadolinium-based contrast agent (GBCA) with unique properties that make it indispensable for advanced magnetic resonance imaging (MRI) of the liver.[1][2] Its mechanism is characterized by a biphasic action, initially distributing in the extracellular space like a conventional GBCA, followed by specific uptake into hepatocytes.[3][4] This hepatocyte-specific phase is mediated by organic anion-transporting polypeptides (OATPs) and provides exceptional contrast between healthy liver parenchyma and lesions lacking functional hepatocytes.[1][5] Chemically, it is an ionic, linear complex of gadolinium and an ethoxybenzyl (EOB) substituted diethylenetriaminepentaacetic acid (DTPA) ligand; the EOB moiety is critical for its liver specificity.[5][6] Furthermore, gadoxetate disodium exhibits high T1 relaxivity, partly due to transient protein binding, which allows for effective contrast enhancement at a significantly lower clinical dose than other GBCAs.[5][7] This guide provides a comprehensive technical overview of the theoretical principles of its contrast enhancement, a summary of its quantitative relaxivity data, and detailed experimental protocols for its characterization.

Theory of Contrast Enhancement

Paramagnetism and Proton Relaxation

The contrast-enhancing capability of gadoxetate disodium is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[1] Gd³⁺ has seven unpaired electrons, creating a strong local magnetic field. When placed in the main magnetic field of an MRI scanner, this local field dramatically increases the rate at which nearby water protons return to their equilibrium state after being excited by radiofrequency pulses. This process, known as proton relaxation, has two primary components:

-

T1 Relaxation (Longitudinal or Spin-Lattice): The time constant describing how quickly protons realign with the main magnetic field. Gd³⁺ shortens T1, leading to a stronger signal on T1-weighted images, which appear brighter.[6]

-

T2 Relaxation (Transverse or Spin-Spin): The time constant describing how quickly excited protons lose phase coherence with each other. Gd³⁺ also shortens T2, leading to signal loss on T2-weighted images.

The efficiency of a contrast agent in shortening these relaxation times is quantified by its relaxivity (r1 and r2).[8]

Biphasic Pharmacokinetics

Gadoxetate disodium is distinguished by its dual-function pharmacokinetics, providing both dynamic and hepatocyte-specific imaging information.[5]

-

Dynamic (Extracellular) Phase: Immediately following intravenous injection, the agent distributes throughout the vascular system and into the extracellular fluid space, much like conventional GBCAs.[2][4] This initial phase, encompassing the arterial, portal venous, and transitional phases, allows for the assessment of tissue perfusion and vascularity of liver lesions.[9]

-

Hepatobiliary Phase (HBP): Over time, approximately 50% of the injected dose is actively transported from the blood into functional hepatocytes.[1][3] This selective uptake leads to significant T1 shortening within the healthy liver parenchyma, causing it to become brightly enhanced on T1-weighted images. The peak enhancement of the liver parenchyma typically occurs around 20 minutes post-injection.[3][5] The remaining 50% of the agent is excreted by the kidneys.[2]

Cellular and Molecular Mechanisms

The hepatocyte-specific action of gadoxetate disodium is a multi-step process governed by specific membrane transporters.

-

Hepatocellular Uptake: The lipophilic ethoxybenzyl (EOB) moiety facilitates the recognition and transport of the molecule into hepatocytes via organic anion-transporting polypeptides, specifically OATP1B1 and OATP1B3, located on the sinusoidal (blood-facing) membrane of the hepatocyte.[1][5][6]

-

Intracellular Enhancement: Once inside the hepatocyte, the accumulation of Gd-EOB-DTPA significantly shortens the T1 relaxation time of the intracellular water, resulting in strong signal enhancement of the liver parenchyma.[6]

-

Lesion Characterization: Most malignant liver lesions, such as metastases, and some primary tumors like poorly differentiated hepatocellular carcinoma (HCC), either lack hepatocytes or have dysfunctional or absent OATP transporters.[1][5] Consequently, these lesions do not accumulate the contrast agent and appear dark (hypointense) against the brightly enhanced background of the normal liver in the HBP, dramatically improving lesion conspicuity.[3] Conversely, lesions containing functional hepatocytes, like focal nodular hyperplasia (FNH), will take up the agent and appear bright (iso- to hyperintense).[2][3]

-

Biliary Excretion: Following uptake, gadoxetate disodium is excreted unchanged from the hepatocytes into the bile canaliculi. This process is mediated by the multidrug resistance-associated protein 2 (MRP2) transporter on the canalicular membrane.[5][6] This allows for functional assessment of the biliary system.[5]

Eob-dtpa Relaxivity

Principles of Relaxivity

Relaxivity (r) is the intrinsic property of a contrast agent that quantifies its ability to increase the relaxation rate (R = 1/T) of water protons per unit of concentration.[8] It is expressed in units of L·mmol⁻¹·s⁻¹. A higher r1 relaxivity indicates greater T1 shortening efficiency, leading to brighter enhancement on T1-weighted images.[10] The relationship is defined by the equation:

R1obs = R10 + r1 * [C]

Where R1obs is the observed longitudinal relaxation rate, R10 is the baseline rate of the tissue without the agent, r1 is the longitudinal relaxivity, and [C] is the molar concentration of the agent.[11]

Factors Influencing Relaxivity

The relaxivity of gadoxetate disodium is notably high compared to many other GBCAs.[12] This is attributed to several factors:

-

Protein Binding: Gadoxetate disodium exhibits transient, weak binding to serum albumin (approximately 10%).[5][12] This interaction slows the rotational motion (tumbling) of the Gd-EOB-DTPA molecule. Slower tumbling aligns better with the frequencies required for efficient proton relaxation, thereby increasing r1 relaxivity.[5]

-

Intracellular Environment: The r1 relaxivity of gadoxetate disodium is significantly higher within the liver tissue compared to plasma.[13] This is likely due to increased microviscosity and transient interactions with intracellular macromolecules inside the hepatocyte, which further restricts molecular motion and enhances relaxivity.[13][14]

This high relaxivity is clinically significant as it enables robust contrast enhancement with a gadolinium dose that is one-quarter of that used for many other liver contrast agents (0.025 mmol/kg vs. 0.1 mmol/kg).[5][15]

Quantitative Relaxivity Data

The relaxivity of gadoxetate disodium is dependent on the magnetic field strength and the medium in which it is measured.

| Property | Value | Comments |

| Chemical Structure | Ionic, Linear Chelate | Gadolinium complexed with ethoxybenzyl-diethylenetriaminepentaacetic acid (this compound).[2][5] |

| Hepatocyte Uptake | ~50% | Mediated by OATP1B1 and OATP1B3 transporters.[1][2] |

| Excretion Pathway | 50% Renal, 50% Hepatobiliary | Dual excretion pathway provides rapid clearance.[2][4] |

| Protein Binding | ~10% | Contributes to increased relaxivity.[5][12] |

| Recommended Dose | 0.025 mmol/kg (0.1 mL/kg) | Lower gadolinium dose compared to conventional agents due to high relaxivity.[2][15] |

Table 1. Key Properties of Gadoxetate Disodium (this compound).

| Medium | Field Strength | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference(s) |

| Plasma | - | 8.7 | [13] |

| Human Blood | 1.5 T | ~8.1 (interpolated) | [16] |

| Human Blood | 3.0 T | ~7.8 (interpolated) | [16] |

| Rat Blood (ex vivo) | 1.41 T | 7.5 ± 0.2 | [17] |

| Rat Blood (ex vivo) | 1.5 T | - | |

| Rat Blood (ex vivo) | 3.0 T | - | |

| Rat Blood (ex vivo) | 4.7 T | - | |

| Rat Blood (ex vivo) | 7.0 T | 6.2 ± 0.3 | [17] |

| Rat Liver Tissue (ex vivo) | - | 16.6 | [13] |

| Rat Liver Tissue (ex vivo) | 1.41 T | 15.0 ± 0.9 | [17] |

| Rat Liver Tissue (ex vivo) | 1.5 T | 14.6 ± 1.1 | [17] |

| Rat Liver Tissue (ex vivo) | 3.0 T | - | |

| Rat Liver Tissue (ex vivo) | 4.7 T | - | |

| Rat Liver Tissue (ex vivo) | 7.0 T | 6.0 ± 0.3 | [17] |

| Rat Urine (ex vivo) | 1.41 T | 5.6 ± 0.1 | [17] |

| Rat Urine (ex vivo) | 7.0 T | 4.5 ± 0.1 | [17] |

| Rat Bile (ex vivo) | 1.41 T | 5.6 ± 0.4 | [17] |

| Rat Bile (ex vivo) | 7.0 T | 4.3 ± 0.6 | [17] |

Table 2. Longitudinal (r1) Relaxivity of this compound in Various Media and Field Strengths.

Experimental Protocol for Relaxivity Measurement

Measuring the relaxivity of a contrast agent is a fundamental characterization step. The following provides a detailed methodology for determining r1 and r2 using a clinical MRI scanner.[18]

Phantom Preparation

-

Stock Solution: Prepare a high-concentration stock solution of gadoxetate disodium in the desired medium (e.g., purified water, saline, human plasma). The exact concentration should be verified using methods like inductively coupled plasma mass spectrometry (ICP-MS).

-

Serial Dilutions: Create a series of at least 5-6 samples through serial dilution of the stock solution.[18] Concentrations should span a clinically relevant range (e.g., 0.1 to 1.0 mM).[11] Include a control sample containing only the medium (0 mM concentration).

-

Sample Containment: Transfer each sample into a separate, appropriately sized container suitable for MRI, such as 5-mm NMR tubes or small vials.[11] Arrange the vials in a phantom holder to ensure they are positioned securely and centrally within the MRI coil's field of view.

-

Temperature Control: Allow the phantom to equilibrate to the desired temperature (e.g., 37°C for clinical relevance) before and during the scan.[8]

MRI Acquisition

The following are example protocols. Specific parameters may need optimization based on the MRI system.

T1 Measurement Protocol:

-

Sequence: Inversion Recovery (IR) Spin-Echo or IR Turbo Spin-Echo (TSE).[11][19]

-

Repetition Time (TR): Long, to allow for full longitudinal recovery between inversions (e.g., > 5 x expected T1 of the control sample; typically > 10,000 ms).[11]

-

Echo Time (TE): Short, to minimize T2 effects (e.g., < 20 ms).[11]

-

Inversion Times (TI): Acquire a series of images with varying TIs to sample the T1 recovery curve effectively. A typical range would include at least 8 points, such as 25, 100, 250, 500, 800, 1200, 2300, 3000 ms (B15284909).[11]

-

Other Parameters: Use a single slice positioned through the center of the samples, with a field of view (FOV) and matrix size sufficient to clearly resolve each vial.

T2 Measurement Protocol:

-

Sequence: Multi-Echo Spin-Echo (or Carr-Purcell-Meiboom-Gill - CPMG).[11]

-

Repetition Time (TR): Long, to minimize T1 weighting (e.g., > 5 x expected T1; > 2000 ms).

-

Echo Times (TE): Acquire a train of echoes at multiple, evenly spaced TEs (e.g., 16 or 32 echoes with a 10-15 ms spacing).[11]

Data Analysis and Calculation

-

Region of Interest (ROI) Analysis: For each sample vial in each acquired image, draw a region of interest (ROI) in the center of the vial to avoid partial volume effects. Record the mean signal intensity (SI) within the ROI.

-

T1/T2 Curve Fitting:

-

For T1, plot the SI from each ROI against the corresponding TI. Fit this data to the three-parameter inversion recovery signal equation: SI(TI) = A |1 - 2e-TI/T1 + e-TR/T1|. The T1 value is determined from the fit.

-

For T2, plot the SI from each ROI against the corresponding TE. Fit this data to a single exponential decay function: SI(TE) = A * e-TE/T2. The T2 value is determined from the fit.[11]

-

-

Relaxation Rate Calculation: Convert the calculated T1 and T2 relaxation times into relaxation rates (R1 = 1/T1, R2 = 1/T2) for each sample concentration.

-

Linear Regression and Relaxivity Determination:

-

Plot the relaxation rates (R1 and R2) on the y-axis against the corresponding gadoxetate disodium concentrations ([C]) on the x-axis.[8][20]

-

Perform a linear regression on the data points. The slope of the resulting line is the relaxivity (r1 or r2) in L·mmol⁻¹·s⁻¹.[8][11] The y-intercept represents the baseline relaxation rate of the medium.

-

References

- 1. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Gadoxetate Disodium for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver fibrosis and Gd-EOB-DTPA-enhanced MRI: A histopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 8. mriquestions.com [mriquestions.com]

- 9. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. appliedradiology.com [appliedradiology.com]

- 11. researchgate.net [researchgate.net]

- 12. radiopaedia.org [radiopaedia.org]

- 13. Preclinical evaluation of Gd-EOB-DTPA as a contrast agent in MR imaging of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsna.org [pubs.rsna.org]

- 15. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. veeva-vault.prod.cdp.int.bayer.com [veeva-vault.prod.cdp.int.bayer.com]

- 17. Ex vivo gadoxetate relaxivities in rat liver tissue and blood at five magnetic field strengths from 1.41 to 7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biodistribution and Elimination Pathways of Gd-EOB-DTPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium ethoxybenzyl diethylenetriamine (B155796) pentaacetic acid (Gd-EOB-DTPA), also known as gadoxetate disodium, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its unique properties stem from its dual functionality: it acts as a conventional extracellular contrast agent in the early dynamic phases of imaging and as a hepatocyte-specific agent in the delayed phase. This characteristic is attributed to the presence of a lipophilic ethoxybenzyl group, which facilitates its uptake by hepatocytes.[1][2] This guide provides a comprehensive overview of the biodistribution and elimination pathways of Gd-EOB-DTPA, presenting quantitative data, detailed experimental methodologies, and visual representations of the key physiological processes.

Biodistribution and Pharmacokinetics

Upon intravenous administration, Gd-EOB-DTPA distributes into the extracellular fluid, allowing for dynamic vascular imaging. Subsequently, it is selectively taken up by hepatocytes, leading to significant enhancement of liver parenchyma.[3] Peak liver signal intensity is typically observed around 20 minutes post-injection, with enhancement lasting for approximately two hours.[3]

The recommended dose of Gd-EOB-DTPA is lower than that of standard gadolinium chelates, typically 0.025 mmol/kg of body weight.[1] Gd-EOB-DTPA exhibits weak and transient binding to plasma proteins.[4]

Elimination Pathways

Gd-EOB-DTPA is eliminated from the body unchanged through two primary, competing pathways: renal excretion via glomerular filtration and biliary excretion following hepatocyte uptake.[1][4] In healthy individuals, these pathways contribute in roughly equal measure to the agent's clearance.

Quantitative Excretion Data

The following tables summarize the quantitative data on the elimination of Gd-EOB-DTPA in various populations.

Table 1: Elimination of Gd-EOB-DTPA in Healthy Subjects

| Elimination Pathway | Percentage of Administered Dose | Reference |

| Renal Excretion | 41.6% - 51.2% | [1] |

| Biliary/Fecal Excretion | 43.1% - 53.2% | [1] |

Table 2: Elimination of Gd-EOB-DTPA in Patients with Hepatic Impairment

| Patient Population | Renal Excretion (% of Dose) | Fecal Excretion (% of Dose) | Reference |

| High Bilirubin Levels (>3 mg/dL) | 72% - 96% | Decreased | [5] |

| Mild to Moderate (Child-Pugh A & B) | Increased | Decreased | [5] |

Table 3: Elimination of Gd-EOB-DTPA in Patients with Renal Impairment

| Patient Population | Elimination Half-Life (t1/2) | Clearance Mechanism | Reference |

| End-Stage Renal Failure (ESRF) | 20.0 ± 7.0 hours | Increased Hepatobiliary Excretion & Hemodialysis | [5] |

| Healthy Controls | 1.8 ± 0.2 hours | Renal and Biliary Excretion | [5] |

Table 4: Gd-EOB-DTPA Excretion in a Rat Model with Impaired Elimination Pathways

| Experimental Condition | Percentage of Dose Cleared | Time Frame | Reference |

| Bile Duct Ligation | 89.4% ± 7.5% | 4 hours | [6] |

| Renal Vessel Ligation | 87.0% ± 6.0% | 1 hour | [6] |

Cellular Mechanisms of Hepatic Uptake and Excretion

The hepatocyte-specific uptake of Gd-EOB-DTPA is a carrier-mediated process. The primary transporters involved are the organic anion-transporting polypeptides OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes.[7][8] The expression level of OATP1B3, in particular, has been shown to correlate strongly with the degree of Gd-EOB-DTPA uptake in hepatocellular carcinoma (HCC).[7][9]

Following uptake into the hepatocyte, Gd-EOB-DTPA is then actively transported into the bile canaliculi for excretion. This process is mediated by the multidrug resistance-associated protein 2 (MRP2) located on the apical membrane of the hepatocyte.[7]

Caption: Cellular pathway of Gd-EOB-DTPA hepatic uptake and biliary excretion.

Renal Elimination Pathway

The renal elimination of Gd-EOB-DTPA occurs through glomerular filtration in the kidneys. The agent is freely filtered from the blood in the glomerulus and passes into the renal tubules, from where it is excreted in the urine without significant reabsorption or secretion.[10]

Caption: Renal elimination pathway of Gd-EOB-DTPA via glomerular filtration.

Experimental Protocols

Representative Protocol for a Rat Biodistribution Study

This protocol is a synthesized representation based on common practices in preclinical biodistribution studies.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week prior to the study.

-

Administration of Gd-EOB-DTPA:

-

A dose of 0.1 mmol/kg of Gd-EOB-DTPA is administered via a tail vein injection.

-

-

Sample Collection:

-

At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection, animals are anesthetized.

-

Blood samples are collected via cardiac puncture.

-

Urine and bile are collected at specified intervals.

-

Animals are euthanized, and major organs (liver, kidneys, spleen, heart, lungs, brain, muscle, and bone) are harvested.

-

-

Sample Processing:

-

Harvested tissues are weighed.

-

Tissue samples are homogenized.

-

-

Quantitative Analysis of Gadolinium:

-

Data Analysis:

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

-

Pharmacokinetic parameters, such as elimination half-life and clearance, are determined from the plasma concentration-time data.

-

Caption: Experimental workflow for a typical biodistribution study of Gd-EOB-DTPA.

Conclusion

Gd-EOB-DTPA exhibits a unique biodistribution profile characterized by its dual elimination through both renal and biliary pathways. This dual clearance mechanism is robust, with one pathway able to compensate for impairment in the other. The specific uptake of Gd-EOB-DTPA by hepatocytes is mediated by OATP transporters, providing a molecular basis for its utility in liver imaging. A thorough understanding of these biodistribution and elimination characteristics is crucial for the optimal design of preclinical and clinical studies and for the interpretation of imaging results in both healthy and diseased states.

References

- 1. [Renal enhancement and excretion of the hepatobiliary contrast agent Gd-EOB-DTPA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: A review [agris.fao.org]

- 3. Experimental hepatic dysfunction: evaluation by MRI with Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Evaluation of Liver Function with MRI Using Gd-EOB-DTPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focal hepatic lesions in Gd-EOB-DTPA enhanced MRI: the atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic MR imaging of kidneys perfused with EOB-Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: A review (Journal Article) | ETDEWEB [osti.gov]

An In-Depth Technical Guide to the Stability of Eob-dtpa in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction